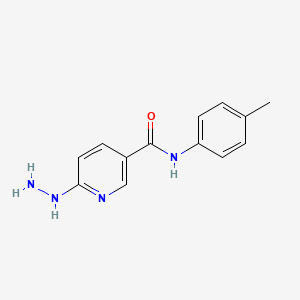
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
The synthesis of 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with hydrazine hydrate and 4-methylaniline under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazinyl group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antiviral agent. It has been studied for its activity against various bacterial strains and viruses.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions. It has been evaluated for its ability to inhibit specific enzymes and its binding affinity to target proteins.
Industrial Applications: In the industry, this compound is used as an intermediate in the synthesis of other complex molecules. It is also used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, inhibiting their activity and leading to the desired biological effect . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide can be compared with other pyridine derivatives such as:
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide: This compound has similar structural features but with a chlorine atom instead of the hydrazinyl group.
6-methyl-2-amino pyridine: Another pyridine derivative with different functional groups, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-2-5-11(6-3-9)16-13(18)10-4-7-12(17-14)15-8-10/h2-8H,14H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRGFYHLKQKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid](/img/structure/B2478235.png)
![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)
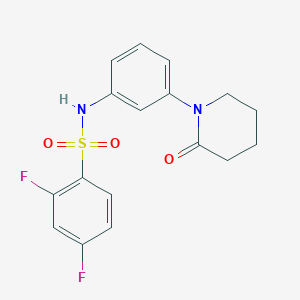
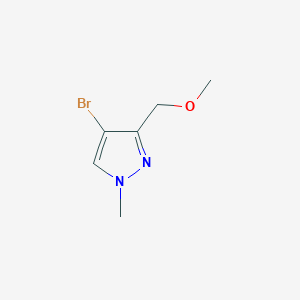
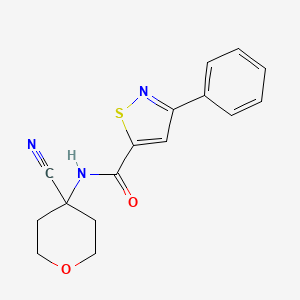
![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)
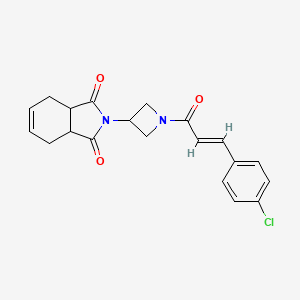
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2478245.png)

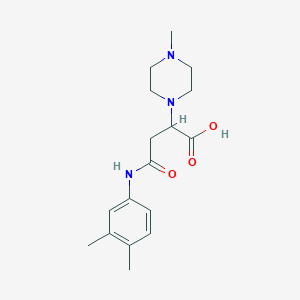
![4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine](/img/structure/B2478254.png)
![(4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2478255.png)
![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2478258.png)
